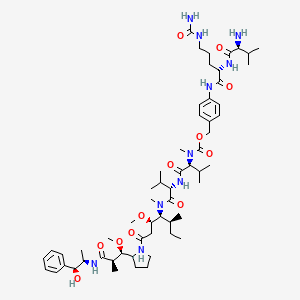

Val-Cit-PAB-MMAE

Description

Structure

2D Structure

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEAGSMYTVSXQA-XZZQEHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Val Cit Pab Mmae in Antibody Drug Conjugate Research

Role and Significance within Antibody-Drug Conjugate (ADC) Development Paradigms

Val-Cit-PAB-MMAE serves as a linchpin in the ADC paradigm by connecting a monoclonal antibody (mAb) to a highly potent cytotoxic payload. The mAb component is engineered to specifically recognize and bind to antigens overexpressed on the surface of tumor cells. creative-biolabs.com This targeted delivery system is designed to enhance the therapeutic window of the cytotoxic agent, maximizing its effect on malignant cells while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.

The significance of the this compound conjugate is underscored by its widespread use in numerous clinically approved and investigational ADCs. Its design addresses a key challenge in ADC development: ensuring the linker remains stable in systemic circulation but allows for the efficient release of the payload once inside the target cancer cell. herbmedpharmacol.com This controlled release is paramount to the success of the ADC, and the this compound system has proven to be a robust and reliable platform for achieving this goal. acs.org

Deconstruction of this compound as a Drug-Linker Conjugate for Targeted Therapeutics

The effectiveness of this compound lies in the synergistic function of its three main components: the cytotoxic payload Monomethyl Auristatin E (MMAE), the protease-sensitive Valine-Citrulline (Val-Cit) dipeptide linker, and the p-aminobenzylcarbamate (PAB) self-immolative spacer. Each element is meticulously designed to play a specific role in the targeted delivery and release of the potent anti-cancer drug.

Monomethyl Auristatin E (MMAE) as a Potent Tubulin Inhibitor Payload

Monomethyl Auristatin E (MMAE) is a synthetic analog of dolastatin 10, a natural antineoplastic agent. herbmedpharmacol.com It functions as a highly potent mitotic inhibitor by disrupting tubulin polymerization, a critical process for cell division. medchemexpress.comtargetmol.com Due to its extreme cytotoxicity, MMAE cannot be administered as a standalone drug. However, when conjugated to a tumor-targeting monoclonal antibody, it can be delivered specifically to cancer cells. Once internalized by the cancer cell, the release of MMAE leads to cell cycle arrest and apoptosis (programmed cell death). creative-biolabs.com The stability of MMAE in plasma and its potent anti-tumor activity make it an ideal payload for ADCs. herbmedpharmacol.com

Valine-Citrulline (Val-Cit) Dipeptide as a Protease-Sensitive Cleavable Linker Moiety

The Valine-Citrulline (Val-Cit) dipeptide is a key component of the linker system, designed to be selectively cleaved by proteases found within the lysosomes of cancer cells. This enzymatic cleavage is a critical step for the release of the MMAE payload at the target site. creative-biolabs.com The Val-Cit linker is notably sensitive to cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment and within cancer cells. acs.org This specificity ensures that the linker remains stable in the bloodstream, preventing premature release of the cytotoxic drug and minimizing off-target toxicity. herbmedpharmacol.com The choice of the Val-Cit dipeptide has been a significant factor in the success of many ADCs, offering a balance between stability in circulation and efficient cleavage within the target cell. acs.org However, the hydrophobic nature of the Val-Cit-PAB linker can limit the drug-to-antibody ratio (DAR) that can be achieved without causing aggregation issues. acs.org

p-Aminobenzylcarbamate (PAB) Self-Immolative Spacer in Linker Design

The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer within the linker. herbmedpharmacol.com Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. herbmedpharmacol.com This intramolecular cyclization event is rapid and irreversible, leading to the release of the unmodified MMAE payload. The self-immolative nature of the PAB spacer is crucial as it ensures that the active drug is released in its most potent form, without any residual linker fragments that might hinder its activity. This elegant chemical design contributes significantly to the efficacy and precision of ADCs utilizing this linker technology.

| Component | Function | Key Characteristics |

| Monomethyl Auristatin E (MMAE) | Cytotoxic Payload | Potent tubulin inhibitor, induces apoptosis. medchemexpress.comtargetmol.com |

| Valine-Citrulline (Val-Cit) | Protease-Sensitive Linker | Cleaved by lysosomal proteases (e.g., cathepsin B). acs.org |

| p-Aminobenzylcarbamate (PAB) | Self-Immolative Spacer | Facilitates rapid and complete release of the active drug. herbmedpharmacol.com |

Mechanistic Insights into Val Cit Pab Mmae Conjugate Functionality

Cathepsin B-Mediated Proteolytic Cleavage and Intracellular Payload Release

The Val-Cit-PAB linker is engineered for selective cleavage within the lysosomal compartment of tumor cells, a process primarily mediated by the lysosomal cysteine protease, Cathepsin B. tcichemicals.combiochempeg.comtandfonline.com Once an ADC featuring this linker is internalized, it is trafficked to the lysosomes. medchemexpress.comnih.gov The acidic environment of the lysosome and the presence of proteases like Cathepsin B facilitate the cleavage of the amide bond between the citrulline residue and the PAB spacer. tcichemicals.comnih.govherbmedpharmacol.com

While initially thought to be exclusively cleaved by Cathepsin B, further research has revealed that other cathepsins, such as L, S, and F, can also contribute to this process. nih.gov The presence of the PAB spacer is crucial as it not only improves the binding of cathepsins but also undergoes a self-immolative 1,6-elimination reaction following the cleavage of the Val-Cit dipeptide. nih.govpreprints.org This self-immolation is a critical step that ensures the release of the MMAE payload in its unmodified, fully active form. preprints.org The design of the Val-Cit linker provides a balance between stability in the systemic circulation and efficient cleavage within the target tumor cells. tandfonline.com

Microtubule Polymerization Inhibition and Mitotic Arrest Induction by MMAE

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia. biochempeg.comwikipedia.org Its mechanism of action lies in the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. wikipedia.orgpatsnap.com MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. wikipedia.orgpatsnap.commedchemexpress.com

This inhibition of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase. patsnap.comdimabio.com The prolonged mitotic arrest ultimately triggers the cell's apoptotic machinery, leading to programmed cell death. patsnap.com The high cytotoxicity of MMAE, with IC50 values in the low nanomolar to picomolar range, makes it an effective payload for ADCs. biochempeg.comsbmu.ac.ir

Table 1: IC50 Values of MMAE in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

Data sourced from a study evaluating the cytotoxic activity of MMAE. sbmu.ac.ir

Cellular Internalization and Intracellular Trafficking Pathways of Val-Cit-PAB-MMAE Conjugates

The journey of a this compound-containing ADC into a target cancer cell is a multi-step process initiated by the binding of the monoclonal antibody component to a specific antigen on the cell surface. creative-biolabs.com Following this binding, the ADC is internalized into the cell. The primary mechanism for this uptake is receptor-mediated endocytosis, which can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govadcreview.comdovepress.com

Once inside the cell, the ADC is enclosed within an endosome. dovepress.comnih.gov The endosome then undergoes a maturation process, trafficking through the endo-lysosomal pathway. dovepress.com This involves the fusion of early endosomes to form late endosomes, which eventually fuse with lysosomes. dovepress.com It is within the harsh, acidic environment of the lysosome, rich in degradative enzymes, that the Val-Cit-PAB linker is cleaved, leading to the release of the MMAE payload into the cytoplasm where it can exert its cytotoxic effect. nih.govmedchemexpress.com

Research into the Bystander Effect of Released MMAE from this compound Conjugates

A significant area of research surrounding this compound conjugates is the "bystander effect." nih.gov This phenomenon describes the ability of the released MMAE payload to diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative cancer cells within a heterogeneous tumor. nih.govnih.gov The membrane permeability of the released MMAE is a key determinant of this effect. nih.govaacrjournals.org

Table 2: Compounds Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Monomethyl auristatin E (MMAE) | |

| Valine-Citrulline (Val-Cit) | |

| p-Aminobenzyl Carbamate (B1207046) (PAB) | |

| Monomethyl auristatin F (MMAF) |

Advanced Synthesis and Chemical Modification Strategies for Val Cit Pab Mmae Conjugates

Chemical Conjugation Methodologies for Integrating Val-Cit-PAB-MMAE with Biologics

One of the most common methods for conjugating this compound to an antibody involves the use of maleimide-activated linkers that react with the thiol groups of cysteine residues. This approach typically targets the interchain disulfide bonds of the antibody, which are first reduced to generate free sulfhydryl groups. The maleimide (B117702) moiety on the linker then undergoes a Michael addition reaction with these thiols, forming a stable thioether bond.

Table 1: Comparison of Cysteine-Based Conjugation Outcomes

| Conjugation Strategy | Resulting DAR | Homogeneity | Potential Issues |

| Traditional Interchain Cysteine Conjugation | 0-8 | Heterogeneous | Poor PK properties at high DARs |

| Engineered Cysteine Conjugation | Defined (e.g., 2) | Homogeneous | Requires antibody engineering |

| Cysteine-Rebridging | Defined (e.g., 4) | Homogeneous | Linker-dependent stability |

Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy for the site-specific conjugation of this compound. google.com This method involves the reaction of a strained alkyne, such as a dibenzocyclooctyne (DBCO), with an azide (B81097) to form a stable triazole linkage. google.comresearchgate.net

In a typical SPAAC approach, the antibody is first functionalized with an azide group, often through the modification of lysine (B10760008) residues or by incorporating an azido-amino acid via genetic engineering. researchgate.net Separately, the this compound linker-drug is derivatized with a strained alkyne. The two components are then reacted under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a significant advantage over traditional copper-catalyzed "click chemistry". nih.gov This technique allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with a defined DAR. acs.org

To address the limitations of traditional cysteine conjugation, cysteine-rebridging techniques have been developed to produce more homogeneous ADCs. These methods utilize bifunctional linkers that can span and re-bridge the two free thiols generated from the reduction of an interchain disulfide bond. This approach ensures that each targeted disulfide bond is conjugated with a single linker-drug molecule, leading to a more defined DAR, typically of 4.

These rebridging strategies improve the homogeneity and in vitro stability of the resulting ADCs. acs.org The development of such methods is a step towards creating ADCs with more predictable and optimized pharmacological properties.

The generation of homogeneous ADCs with a precisely controlled DAR is a key goal in the field. Site-specific conjugation methods offer a solution by directing the attachment of the this compound to a specific, predetermined location on the antibody. mdpi.com This level of control is often achieved through antibody engineering.

One common approach is the introduction of engineered cysteine residues at specific sites on the antibody surface. mdpi.com These "thiomabs" provide unique handles for conjugation with maleimide-activated this compound, resulting in ADCs with a defined DAR (often 2) and improved homogeneity. acs.org Other site-specific methods include the incorporation of unnatural amino acids with bioorthogonal functional groups (like ketones or azides) and enzymatic conjugation techniques. mdpi.comnih.gov For example, the SNAP-tag technology, an enzymatic method, allows for a rapid and efficient reaction under physiological conditions with a 1:1 stoichiometry, leading to homogeneous products. mdpi.com Glycoengineering, which involves modifying the antibody's N-glycans to introduce conjugation sites, is another promising strategy. acs.orgnih.gov These advanced methods are crucial for producing next-generation ADCs with enhanced therapeutic properties.

Cysteine-Rebridging Approaches for Homogeneous Conjugates

Derivatization of this compound for Modulated Properties

A significant challenge in ADC development is the potential for aggregation, particularly with hydrophobic payloads like MMAE. nih.gov The Val-Cit-PAB linker itself also contributes to the hydrophobicity of the conjugate. To counteract this, hydrophilic moieties can be incorporated into the linker structure.

PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to increase the hydrophilicity and solubility of the linker-drug. For example, an Amino-PEG4-Val-Cit-PAB-MMAE construct has been utilized to improve the properties of the conjugate. mdpi.com

Another approach involves the incorporation of glutamic acid (Glu)-containing peptides into the linker. The negatively charged carboxylate side chain of glutamic acid can enhance the hydrophilicity of the linker, potentially leading to improved pharmacokinetics and reduced aggregation of the final ADC.

Design and Synthesis of Modified PAB Linker Scaffolds

The p-aminobenzyl (PAB) group within the this compound linker serves as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by intracellular proteases like Cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination to release the active monomethyl auristatin E (MMAE) payload. nih.gov While this mechanism is effective, the standard PAB linker has been associated with certain liabilities, such as premature drug release in circulation, which has prompted the development of modified PAB scaffolds to enhance stability and therapeutic efficacy. chemrxiv.orgnih.gov

Research has focused on chemical modifications to the PAB spacer to improve its stability, particularly in rodent plasma where enzymes like carboxylesterase 1C can cause linker hydrolysis. nih.gov These modifications aim to protect the linker from extracellular cleavage without impeding the necessary intracellular release of the payload.

Key Modification Strategies:

Substituted PABC Linkers: One successful approach involves introducing substituents onto the phenyl ring of the PAB spacer. A notable example is the development of a meta-amide PABC (MA-PABC) linker. nih.gov This modification was designed to address the instability of dipeptide linkers in mouse serum. The introduction of the m-amide group provided significant steric hindrance, which dramatically improved stability in mouse serum without negatively affecting the desired proteolytic cleavage by Cathepsin B. nih.govresearchgate.net

Exo-Linker Scaffolds: A paradigm shift in linker design involves repositioning the cleavable peptide unit to an "exo-position" relative to the PAB moiety. chemrxiv.org This innovative architecture moves the cleavable linker away from a linear arrangement. Studies have shown that this exo-linker design can overcome drawbacks of the traditional Val-Cit platform, such as hydrophobicity-induced aggregation and premature payload release. chemrxiv.org ADCs built with exo-linkers demonstrated significantly reduced premature payload release and allowed for higher drug-to-antibody ratios without causing aggregation. chemrxiv.orgnih.gov For example, combining a hydrophilic glutamic acid with the Val-Cit peptide in an exo-format (Exo-EVC) resulted in a more hydrophilic and stable ADC compared to its linear counterpart. nih.gov

PEGylated PAB Linkers: The incorporation of polyethylene glycol (PEG) chains into the PAB spacer is another strategy. This modification, as seen in constructs like Amino-PEG4-Val-Cit-PAB-MMAE, aims to improve the hydrophilicity of the drug-linker. Increased hydrophilicity can help mitigate aggregation issues associated with hydrophobic payloads and potentially improve the pharmacokinetic profile of the resulting ADC.

These advanced designs underscore the importance of nuanced molecular modifications in refining the performance of this compound based conjugates.

| Linker Scaffold Type | Modification Strategy | Key Research Finding/Advantage | Reference |

|---|---|---|---|

| Standard Val-Cit-PAB | Traditional p-aminobenzyl carbamate (B1207046) spacer. | Serves as a well-established self-immolative spacer following Cathepsin B cleavage. nih.gov However, can be susceptible to premature cleavage by other enzymes (e.g., carboxylesterases). nih.gov | nih.govnih.gov |

| m-Amide PABC (MA-PABC) | Introduction of an amide group at the meta-position of the PAB ring. | Dramatically improves linker stability in mouse serum by providing steric hindrance, without affecting desired intracellular cleavage. nih.govresearchgate.net | nih.govresearchgate.net |

| Exo-Linker | Repositioning of the cleavable peptide linker to an "exo" position on the PAB moiety. | Reduces premature payload release and allows for higher drug loading without inducing aggregation, overcoming hydrophobicity issues. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

| PEGylated PAB Linker | Incorporation of a hydrophilic PEG chain into the linker structure. | Increases the hydrophilicity of the drug-linker construct, which can improve solubility and reduce aggregation. |

Isolation and Purification Techniques for this compound Drug-Linker Constructs

The synthesis of the this compound drug-linker yields a crude product that contains the desired construct alongside unreacted starting materials, by-products, and other impurities. The removal of these impurities, especially excess cytotoxic payload, is critical. formulatrix.com Therefore, robust isolation and purification techniques are essential to ensure high purity of the drug-linker before its conjugation to an antibody. Several methods are employed, ranging from traditional chromatographic techniques to simpler work-up procedures.

Chromatographic Methods:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and reliable method for the purification of drug-linker constructs. herbmedpharmacol.com The technique separates compounds based on their hydrophobicity. Using a C18 column, RP-HPLC has been successfully used to isolate various maleimido-peptide-MMAE derivatives. herbmedpharmacol.com While effective, this method requires sophisticated equipment and can be time-consuming. herbmedpharmacol.com

Hydrophobic Interaction Chromatography (HIC): While HIC is more commonly used for the purification and analysis of the final ADC, its principles are relevant to the drug-linker itself. nih.govcreative-biolabs.com It separates molecules based on hydrophobicity, and the highly hydrophobic nature of the this compound construct makes it amenable to this technique. It is particularly useful for separating species with different drug loads on the final ADC. nih.gov

Membrane Chromatography: This technique utilizes membrane adsorbers for purification and can be used for aggregate and payload clearance. researchgate.netmdpi.com It offers a potentially faster and more scalable alternative to traditional column chromatography.

Non-Chromatographic Methods:

Aqueous Work-up/Precipitation: To create a simpler, more cost-effective, and scalable process, non-chromatographic methods have been developed. One such study reports a simple aqueous work-up procedure for the isolation of vc-MMAE. herbmedpharmacol.comresearchgate.net This method involves precipitation and extraction steps to isolate the product. The purity and identity of the construct isolated via this method were confirmed using thin-layer chromatography and mass spectrometry, with the process yielding a reasonably high purity product without the need for expensive chromatographic equipment. herbmedpharmacol.comresearchgate.net

Post-Purification Analysis: Following purification, the identity and purity of the this compound construct are confirmed using analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) to verify the correct mass and TLC or analytical HPLC to assess purity. herbmedpharmacol.com

| Purification Technique | Description | Reported Yield/Purity | Reference |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | A chromatographic method using a C18 column to separate the drug-linker from impurities based on hydrophobicity. | Yields can vary. Studies report yields from 9% to 70% for various maleimido-Val-Cit-PAB-MMAE derivatives. herbmedpharmacol.com | herbmedpharmacol.com |

| Non-Chromatographic Work-up | A simplified isolation procedure involving precipitation and extraction without the use of chromatography. | A reported yield of 65% was achieved for vc-MMAE, with purity confirmed by TLC and mass spectrometry. herbmedpharmacol.comresearchgate.net | herbmedpharmacol.comresearchgate.net |

| Tangential Flow Filtration (TFF) | A filtration method used to remove organic impurities and for buffer exchange, often applied during ADC purification. Yields are typically high (>90%). google.com | High yield (>90%) for impurity removal and buffer exchange in ADC processes. | google.com |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Primarily used to purify the final ADC and separate by drug-to-antibody ratio (DAR). nih.gov | Can provide >95% purity for specific DAR species of the final ADC. researchgate.net | nih.govresearchgate.net |

Analytical Characterization Methodologies for Val Cit Pab Mmae Conjugates

Determination of Drug-to-Antibody Ratio (DAR) in Val-Cit-PAB-MMAE ADCs

The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, as it directly impacts both the potency and potential toxicity of the therapeutic. An optimal DAR ensures sufficient efficacy while minimizing adverse effects. Several methods are employed to determine the average DAR and the distribution of drug-loaded species in a this compound ADC preparation.

Widely used techniques for DAR determination include hydrophobic interaction chromatography (HIC) and reverse-phase high-performance liquid chromatography (RP-HPLC). chromatographytoday.com HIC separates ADC species based on the increasing hydrophobicity conferred by the conjugated linker-drug, allowing for the resolution and quantification of antibodies with different numbers of attached MMAE molecules. researchgate.net RP-HPLC, often following the reduction of the antibody, separates the light and heavy chains, with retention times varying based on the presence of the conjugated payload. chromatographytoday.com

UV/Vis spectroscopy offers a simpler and more convenient method for determining the average DAR. By measuring the absorbance of the ADC solution at two different wavelengths (typically 248 nm and 280 nm) and using the known extinction coefficients of the antibody and the drug, the average number of drug molecules per antibody can be calculated. researchgate.net Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), provides a highly accurate and sensitive method for DAR determination by measuring the precise mass of the intact ADC and its subunits. chromatographytoday.com

Table 1: Comparison of Methodologies for DAR Determination in this compound ADCs

| Methodology | Principle | Advantages | Key Findings/Applications |

|---|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, which increases with drug load. researchgate.net | Provides information on the distribution of different DAR species. researchgate.net | Can resolve and characterize each DAR species, revealing the degree of conjugation. chromatographytoday.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass determination. chromatographytoday.com | High accuracy, sensitivity, and provides detailed structural information. chromatographytoday.com | Confirms ADC formation, allows for differentiation of ADCs with different linkers, and can monitor conjugation process optimization. chromatographytoday.com |

| UV/Vis Spectroscopy | Calculation based on the differential absorbance of the antibody and the drug at specific wavelengths. researchgate.net | Simple, convenient, and requires standard laboratory equipment. | Used to determine the average DAR of conjugates like T-Fc-vcMMAE, yielding a DAR of 4. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Beyond DAR determination, a range of advanced analytical methods are crucial for the comprehensive characterization of this compound ADCs, ensuring their structural integrity, purity, and homogeneity.

LC-MS is a cornerstone technique in the analysis of this compound ADCs. It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry to provide detailed structural information and quantification. chromatographytoday.com This technique can confirm the expected masses of the conjugated antibody with high accuracy. chromatographytoday.com For instance, LC-MS has been used to analyze trastuzumab conjugated to MMAE with different linkers, successfully differentiating the ADCs and monitoring the conjugation process. chromatographytoday.com Furthermore, LC-MS is invaluable for both intact and subunit analysis, allowing for the characterization of the light and heavy chains and their drug-conjugated forms. chromatographytoday.com Peptide mapping, another LC-MS based method, involves digesting the ADC and analyzing the resulting peptides to confirm the conjugation sites and quantify the relative abundance of conjugated peptides. chromatographytoday.com

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for assessing the purity and estimating the molecular weight of this compound ADCs. Under reducing conditions, the antibody is separated into its heavy and light chains, allowing for the visualization of both the unconjugated and conjugated forms. researchgate.netnih.gov For instance, SDS-PAGE analysis of MMAE-trastuzumab ADCs under reducing conditions showed distinct bands for the heavy (50 kDa) and light (25 kDa) chains. researchgate.net Under non-reducing conditions, the intact ADC can be analyzed, with different bands potentially representing different drug-loaded species. researchgate.net This method can also be used to confirm the integrity of the ADC and to detect any aggregation or fragmentation. nih.gov

Table 2: Advanced Characterization Techniques for this compound ADCs

| Technique | Application | Information Obtained |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and quantitation. chromatographytoday.com | Accurate mass of intact ADC and subunits, confirmation of conjugation, differentiation of ADC species, and peptide mapping for site confirmation. chromatographytoday.com |

| Hydrophobic Interaction Chromatography (HIC) | Analysis of conjugate heterogeneity. researchgate.net | Separation and quantification of different drug-load variants based on hydrophobicity. researchgate.net |

| Gel Electrophoresis (SDS-PAGE) | Purity and molecular weight assessment. researchgate.netnih.gov | Estimation of molecular weight, assessment of purity, and detection of aggregation or fragmentation under both reducing and non-reducing conditions. researchgate.netnih.gov |

Hydrophobic Interaction Chromatography (HIC) for Conjugate Heterogeneity Analysis

Methodologies for Confirming Linker-Payload Coupling Integrity

Ensuring the stability of the this compound linker and the integrity of its coupling to the payload is paramount for the ADC's performance. The linker is designed to be stable in circulation but cleavable by enzymes like cathepsin B within the tumor cell. nih.govcellmosaic.com

Several analytical methods are employed to confirm this crucial aspect. LC-MS/MS is a key technique used to monitor the release of free MMAE from the ADC. nih.gov For example, studies have analyzed the release of MMAE from cAC10-vc-MMAE in plasma, demonstrating the stability of the linker. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has also been used to confirm the successful coupling of MMAE to the linker after synthesis. herbmedpharmacol.com

In vitro stability assays are also critical. These often involve incubating the ADC in plasma or with specific enzymes and then analyzing for the release of the payload over time. nih.gov For instance, the stability of Val-Cit linkers has been confirmed through robust assays in primate and human plasma models. acs.org Conversely, the vulnerability of the linker to certain enzymes can also be investigated to understand potential premature cleavage mechanisms. acs.orgnih.gov

Preclinical Evaluation and Efficacy Studies of Val Cit Pab Mmae Conjugates

In Vitro Cytotoxicity Assays and Cell Line Sensitivity Investigations

The in vitro cytotoxicity of Val-Cit-PAB-MMAE, when conjugated to various antibodies, has been extensively evaluated across a wide range of cancer cell lines. These studies consistently demonstrate potent and specific cell-killing activity in antigen-positive cells, while antigen-negative cells remain largely unaffected. ashpublications.org

For instance, an anti-CD22 ADC, HB22.7-vcMMAE, exhibited potent and specific in vitro cytotoxicity against a panel of B-cell non-Hodgkin lymphoma (NHL) cell lines with IC50 values ranging from 20 to 284 ng/mL. escholarship.orgnih.gov The free MMAE, in contrast, was cytotoxic to all tested cell lines, with IC50 values less than 1.348 nM. escholarship.orgnih.gov This highlights the antigen-dependent cytotoxicity of the ADC. Interestingly, the degree of cytotoxicity did not always correlate with the level of CD22 expression, suggesting that the high potency of MMAE may allow for lower target expression thresholds. escholarship.orgnih.gov

Similarly, an EGFR-targeting ADC, LR004-VC-MMAE, showed significant cytotoxicity against various EGFR-expressing tumor cells, with IC50 values in the nanomolar range. nih.gov The sensitivity of cancer cells to this ADC correlated with EGFR expression levels. nih.gov For example, in non-small cell lung cancer (NSCLC) cell lines, LR004-VC-MMAE inhibited the viability of HCC827 (high EGFR expression) and A549 (low EGFR expression) cells with IC50 values of 0.302 ± 0.088 nM and 5.259 ± 1.127 nM, respectively. nih.gov

Studies with an anti-CD30 ADC, cAC10-vcMMAE, also demonstrated high potency and selectivity against CD30-positive tumor lines, with IC50 values typically below 10 ng/mL. ashpublications.org This ADC was over 300-fold less active on antigen-negative cells. ashpublications.org Further investigations with ADCs targeting CD30, CD70, and CD71 in L-82 cells showed IC50 values ranging from 2 to 55 ng/mL, with the variation attributed to differences in antigen expression levels, internalization rates, and drug-to-antibody ratios (DAR). aacrjournals.org

The unconjugated vc-MMAE linker-drug has also been tested, showing an IC50 value of 410.54 ± 4.9 nM in the SKBR3 cell line and 482.86 ± 6.4 nM in HEK293 cells. herbmedpharmacol.com

Table 1: In Vitro Cytotoxicity of this compound Conjugates

| Cell Line | Target Antigen | ADC | IC50 |

| DoHH2 | CD22 | HB22.7-vcMMAE | 0.017 nM escholarship.org |

| Granta 519 | CD22 | HB22.7-vcMMAE | Not Specified |

| Ramos | CD22 | HB22.7-vcMMAE | Not Specified |

| Jurkat (CD22-) | N/A | HB22.7-vcMMAE | Resistant escholarship.org |

| KYSE520 (ESCC) | EGFR | LR004-VC-MMAE | Not Specified |

| A431 | EGFR | LR004-VC-MMAE | Not Specified |

| HCC827 (NSCLC) | EGFR | LR004-VC-MMAE | 0.302 ± 0.088 nM nih.gov |

| A549 (NSCLC) | EGFR | LR004-VC-MMAE | 5.259 ± 1.127 nM nih.gov |

| Karpas 299 | CD30 | cAC10-vcMMAE | <10 ng/mL ashpublications.org |

| L540cy | CD30 | cAC10-vcMMAE | <10 ng/mL ashpublications.org |

| L-82 | CD30, CD70, CD71 | cAC10-vcMMAE, h1F6-vcMMAE, cOKT9-vcMMAE | 2 - 55 ng/mL aacrjournals.org |

| SKBR3 | HER2 | vc-MMAE (unconjugated) | 410.54 ± 4.9 nM herbmedpharmacol.com |

| HEK293 | N/A | vc-MMAE (unconjugated) | 482.86 ± 6.4 nM herbmedpharmacol.com |

| PC3pip | PSMA | PSMA-1-VcMMAE | 4.64 nM mdpi.com |

| PC3flu (PSMA-) | N/A | PSMA-1-VcMMAE | 48-fold less potent than in PC3pip mdpi.com |

Efficacy Studies in Xenograft Tumor Models

The in vivo efficacy of this compound conjugates has been demonstrated in numerous xenograft tumor models, often leading to significant tumor growth inhibition and even complete tumor regression.

In a study involving non-Hodgkin lymphoma xenografts, a single dose of HB22.7-vcMMAE induced durable and complete responses in all DoHH2 xenografts and in 90% of Granta 519 xenografts. escholarship.orgnih.gov These results pointed to the potent anti-tumor activity of this ADC in vivo. escholarship.orgnih.gov

Similarly, the EGFR-targeting ADC LR004-VC-MMAE showed potent in vivo antitumor effects in esophageal squamous cell carcinoma (ESCC) KYSE520 and A431 xenograft models. nih.govnih.gov In KYSE520 xenografts, complete tumor regression was observed. nih.govnih.gov The ADC was also effective in models with large established tumors (400-500 mm³). nih.govnih.gov

In xenograft models of anaplastic large cell lymphoma (Karpas 299) and Hodgkin disease (L540cy), the anti-CD30 ADC cAC10-vcMMAE demonstrated efficacy at low doses. ashpublications.org A single dose resulted in tumor regression within 10 days in the Karpas 299 model. aacrjournals.org The antitumor activity was shown to correlate with the intratumoral concentration of released MMAE. aacrjournals.org

A novel HER2-targeting ADC, MRG002, demonstrated potent in vivo antitumor activity in HER2-expressing breast and gastric cancer cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, and was found to be superior to Kadcyla® at the same dose in the tested models. nih.gov

Antigen-Targeted Delivery Systems Employing this compound

The versatility of the this compound system allows for its conjugation to a wide array of antibodies, enabling targeted delivery to various cancer types characterized by the overexpression of specific antigens.

Research on HER2 Overexpressing Cancer Models

In the context of HER2-positive cancers, several ADCs utilizing the vc-MMAE linker have been developed and evaluated. For example, IgG1-vc-MMAE conjugates have shown potent anti-tumor activities in N87 gastric tumor xenograft models. nih.gov One such ADC, IgG1(GH2-61)-vc-MMAE, was found to be more effective than trastuzumab-vc-MMAE at a certain dosage level in eradicating N87 xenograft tumors. nih.gov

Another HER2-targeting ADC, MRG002, showed significant tumor-inhibition activity in trastuzumab- and Kadcyla®-resistant gastric PDX models. nih.gov Furthermore, combining MRG002 with an anti-PD-1 antibody enhanced its antitumor activity. nih.govfrontiersin.org The development of bispecific ADCs, such as those targeting both HER2 and Trop-2, have also shown promise in preclinical studies, exhibiting greater tumor-killing efficiency in cell lines with high Trop-2 and medium/low HER2 expression. aacrjournals.org

Targeting CD20, CD30, CD79b, SSEA4, PSMA, c-Kit, EGFR, and FGFRs

The this compound payload has been successfully conjugated to antibodies targeting a diverse set of antigens beyond HER2.

CD30: Brentuximab vedotin (Adcetris®), an anti-CD30 ADC utilizing the vc-MMAE linker, is a prime example of a clinically successful ADC. nih.govbiorxiv.org Preclinical studies with cAC10-vcMMAE showed potent and selective antitumor activity in models of Hodgkin lymphoma and anaplastic large cell lymphoma. ashpublications.org

CD22: The anti-CD22 ADC, HB22.7-vcMMAE, has demonstrated significant efficacy in preclinical models of non-Hodgkin lymphoma. escholarship.orgnih.gov

EGFR: The ADC LR004-VC-MMAE has shown potential for treating esophageal squamous cell carcinoma and other EGFR-expressing malignancies. nih.govnih.gov Another EGFR-targeting ADC, MRG003, has also entered clinical development. frontiersin.orgmdpi.combiochempeg.com

PSMA: Small molecule-drug conjugates (SMDCs) targeting Prostate-Specific Membrane Antigen (PSMA) and utilizing the vc-MMAE payload, such as PSMA-1-VcMMAE, have shown promising preclinical results in prostate cancer models. mdpi.comnih.govimmunomart.commedchemexpress.com These SMDCs have demonstrated a favorable therapeutic index compared to corresponding ADCs. mdpi.comnih.gov

SSEA-4: An ADC targeting the stage-specific embryonic antigen-4 (SSEA-4) was constructed using a DBCO-PEG4-Val-Cit-PAB-MMAE linker, demonstrating the adaptability of this technology to novel targets. nih.gov

Research on this compound in Multifunctional Nanoparticle Conjugates

The this compound system is also being explored in the context of multifunctional nanoparticle drug delivery systems. These nanocarriers offer the potential for enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

One study detailed the synthesis of anti-HER2 multifunctional gold nanoparticles. mdpi.com In this design, trastuzumab was conjugated to MMAE via the vc-linker (Tmab-vcMMAE), and this ADC was then attached to the surface of gold nanoparticles. mdpi.comresearchgate.net The inclusion of a cell-penetrating peptide, HIV-TAT, on the nanoparticle surface was intended to further enhance cellular uptake. mdpi.com

Another approach utilized tobacco mosaic virus (TMV) nanoparticles as a carrier for vcMMAE to target non-Hodgkin's lymphoma. nih.gov The resulting TMV-vcMMAE complex demonstrated cell-killing activity in an in vitro model. nih.gov

Research has also been conducted on conjugating an anti-PSMA antibody-MMAE construct to nanoparticles. nih.gov These studies are aimed at developing multimodal tools for targeted drug delivery, though initial findings suggest that the nanoparticle-based construct may have lower cytotoxicity compared to the free ADC, possibly due to differences in receptor-mediated endocytosis. nih.gov

Research on Challenges and Limitations Inherent in Val Cit Pab Mmae Linker Technology

Hydrophobicity-Induced Aggregation in High Drug-to-Antibody Ratio Conjugates

A significant challenge in the development of ADCs utilizing the Val-Cit-PAB-MMAE linker is its inherent hydrophobicity. acs.orgnih.gov Both the PAB spacer and the MMAE payload contribute to this nonpolar character. adcreview.comchemrxiv.org This hydrophobicity becomes particularly problematic in ADCs with a high drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. While a higher DAR is often pursued to maximize cytotoxic payload delivery to tumor cells, it can lead to hydrophobicity-induced aggregation of the ADC molecules. nih.govchemrxiv.org

This aggregation can have several detrimental consequences:

Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity to their target antigens on cancer cells.

Pharmacokinetic Instability: Aggregates are often recognized and cleared rapidly from circulation by the reticuloendothelial system, primarily in the liver. rsc.org This accelerated clearance reduces the ADC's half-life and the amount of drug that reaches the tumor site. acs.org

Safety Concerns: The formation of high-molecular-weight species can lead to immunogenicity and other off-target toxicities. adcreview.com

Due to these issues, marketed ADCs that use the hydrophobic mc-Val-Cit-PAB-MMAE linker-payload are typically restricted to a modest average DAR of 3.5 to 4 to maintain an acceptable therapeutic window. rsc.org Research has demonstrated a direct correlation between DAR and the propensity for aggregation. For instance, studies on an ADC (Ab095-vc-MMAE) showed a significant increase in aggregation as the DAR was raised.

| Average DAR | Initial Aggregation in Human Plasma (Day 0) | Aggregation in Human Plasma (Day 6) | Initial Aggregation in Mouse Plasma (Day 0) |

|---|---|---|---|

| 2.4 | ~5% | ~8% | ~10% |

| 3.4 | ~8% | ~12% | ~14% |

| 4.6 | >17% | >25% | >17% |

This interactive table is based on data trends reported in studies investigating ADC aggregation. acs.org The values illustrate the significant increase in high-molecular-weight species (aggregation) with higher DAR values.

Premature Payload Release Due to Off-Target Enzymatic Cleavage in Extracellular Environments

A critical requirement for an ADC linker is stability in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity. adcreview.com While the Val-Cit linker was designed for cleavage by lysosomal proteases like cathepsin B, it has been found to be susceptible to cleavage by other enzymes present in the extracellular environment and systemic circulation. nih.govspringernature.com This off-target cleavage undermines the tumor-specific drug release mechanism and is a major limitation of the technology.

A significant challenge for the preclinical evaluation of this compound-based ADCs is the linker's instability in murine (mouse and rat) plasma. nih.govmdpi.com This instability was identified to be caused by the murine carboxylesterase 1C (Ces1C), a serine hydrolase present in mouse serum. rsc.orgnih.gov Ces1C can hydrolyze the linker, leading to premature payload release in mouse models. nih.govresearchgate.net This phenomenon complicates the interpretation of efficacy and toxicity studies in mice, as the observed outcomes may be influenced by linker instability rather than the intended target-mediated effects. rsc.orgcam.ac.uk

The susceptibility to Ces1C is particularly pronounced for ADCs where the linker is attached to more solvent-exposed sites on the antibody. cam.ac.uk Landmark research has confirmed that in Ces1C knockout mice, the hydrolysis of Val-Cit-PAB linkers is completely eliminated, demonstrating the specific role of this enzyme. researchgate.net

| Animal Model | Enzyme Presence | Observed Linker Hydrolysis | Implication |

|---|---|---|---|

| Wild-Type Mouse (Ces1C +/+) | Active Ces1C | Significant payload loss from ADC over time. | Premature drug release, potentially confounding preclinical data. researchgate.net |

| Knockout Mouse (Ces1C -/-) | No Ces1C | Hydrolysis of the linker is entirely eliminated. | Confirms Ces1C as the enzyme responsible for instability in mouse plasma. researchgate.net |

Beyond the issues in preclinical models, the Val-Cit linker has been found to be susceptible to cleavage by human neutrophil elastase (NE). acs.orgnih.gov NE is a serine protease released by neutrophils, a type of white blood cell. preprints.org The cleavage of the peptide bond between valine and citrulline by NE results in premature payload detachment in the systemic circulation. nih.govresearchgate.net

This off-target payload release is believed to be a contributing factor to one of the most common dose-limiting toxicities observed with this compound ADCs: neutropenia (an abnormally low level of neutrophils). nih.govmdpi.com The liberated, hydrophobic Cit-PAB-MMAE fragment may exhibit enhanced cell penetration compared to MMAE alone, potentially leading to increased off-target toxicity to bone marrow-resident neutrophil precursors. nih.govacs.org In vitro studies have demonstrated this vulnerability, where ADCs with a standard Val-Cit linker show significantly higher cytotoxicity in the presence of NE compared to those with modified, resistant linkers. nih.gov

Susceptibility to Carboxylesterase Ces1C-Mediated Hydrolysis

Strategies for Optimizing Val-Cit-PAB Linker Stability in Systemic Circulation

To address the challenges of hydrophobicity and premature cleavage, researchers have developed several innovative strategies to optimize the stability and performance of Val-Cit-based linkers.

Incorporation of Hydrophilic Moieties: To counteract hydrophobicity-induced aggregation, hydrophilic polymer scaffolds can be incorporated into the linker design. These include polyethylene (B3416737) glycol (PEG), polysarcosine, and peptides. acs.orgnih.govchemexpress.com For example, a compact, branched PEG phosphonamidate structure has been successfully used to generate a stable, homogeneous DAR 8 ADC with the this compound payload, which showed excellent in vivo stability and efficacy. rsc.org

Amino Acid Sequence Modification: Altering the peptide sequence can enhance stability against off-target cleavage. A notable advancement is the development of the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. springernature.comnih.gov The addition of the hydrophilic glutamic acid residue renders the linker resistant to cleavage by both Ces1C and NE, significantly improving its stability in circulation without compromising its intended cleavage by cathepsins inside the tumor cell. acs.orgchemexpress.com Other sequences, such as valine-alanine (Val-Ala), have also been explored for their improved hydrophilicity and stability. nih.gov

Exo-Linker Technology: This approach involves a structural reconfiguration of the linker, repositioning the cleavable peptide to the "exo" position of the p-aminobenzylcarbamate moiety. acs.orgchemrxiv.org This design brings the payload closer to the antibody, enhancing shielding and improving hydrophilicity. chemexpress.com Exo-linkers, particularly those incorporating glutamic acid (e.g., Exo-EVC-PAB), have demonstrated resistance to both Ces1C and NE, allowing for higher DARs without significant aggregation and reducing premature payload release. adcreview.comchemexpress.com

Tandem-Cleavage Linkers: This strategy employs a dual-enzyme release mechanism. A hydrophilic β-glucuronide moiety is attached to the dipeptide linker, acting as a protecting group that enhances stability and hydrophilicity in circulation. acs.org Upon internalization into a tumor cell, lysosomal β-glucuronidase removes the glucuronide group, exposing the Val-Cit dipeptide for subsequent cleavage by cathepsin B to release the payload. acs.org

These advanced strategies represent a significant evolution in linker technology, aiming to overcome the inherent limitations of the conventional Val-Cit-PAB platform to produce safer and more effective antibody-drug conjugates.

Advancements and Future Research Directions in Val Cit Pab Mmae Linker Design

Development of Novel Exo-Cleavable Linker Platforms to Enhance Stability

A significant drawback of the traditional Val-Cit-PAB linker is its inherent hydrophobicity, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR), and susceptibility to premature payload release by enzymes like carboxylesterases and human neutrophil elastase (NE). nih.govchemexpress.comacs.orgnih.gov To address these issues, innovative "exo-linker" platforms have been developed. adcreview.comadcreview.comchemrxiv.org

Key Research Findings:

Enhanced Stability: Exo-linker ADCs demonstrate superior stability in the presence of enzymes like carboxylesterase 1C (Ces1C) and human neutrophil elastase (NE), which are known to prematurely cleave traditional Val-Cit linkers. acs.orgadcreview.com This increased stability reduces the risk of off-target toxicity. adcreview.com

Improved Physicochemical Properties: The hydrophilic nature of exo-linkers allows for the creation of ADCs with higher DARs (e.g., DAR 8 or 10) without the significant aggregation issues that plague hydrophobic Val-Cit linkers. nih.govnih.govchemrxiv.org This can potentially lead to a wider therapeutic window. adcreview.comadcreview.com

Superior Efficacy: In preclinical models, ADCs constructed with exo-linkers have shown superior pharmacokinetics and tumor-suppressive efficacy compared to their conventional Val-Cit counterparts. adcreview.comadcreview.com

| Feature | Conventional Val-Cit Linker | Exo-Linker Platform | Source(s) |

| Structure | Linear peptide linker | Peptide linker at exo-position of PAB moiety | nih.govadcreview.com |

| Stability | Susceptible to premature cleavage by NE and Ces1C | Resistant to NE and Ces1C cleavage | acs.orgadcreview.com |

| Hydrophilicity | Hydrophobic, leading to aggregation at high DARs | Hydrophilic, reducing aggregation even at high DARs | nih.govchemexpress.comnih.gov |

| DAR Limitation | Typically limited to 3-4 due to hydrophobicity | Can achieve high DARs (≥8) with good properties | acs.orgchemrxiv.org |

| Off-Target Risk | Higher risk of premature payload release | Reduced premature payload release, improved safety profile | nih.govadcreview.com |

Investigation of Alternative Enzyme-Cleavable Linkers (e.g., Sulfatase-Cleavable, Glucuronide Linkers)

To diversify the mechanisms of payload release and overcome the liabilities of peptide-based systems, researchers are actively investigating alternative enzyme-cleavable linkers. These linkers rely on enzymes that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells. axispharm.com

Sulfatase-Cleavable Linkers: This class of linkers incorporates an arylsulfate moiety that is cleaved by lysosomal sulfatase enzymes, which are overexpressed in several cancer types. cam.ac.uknih.gov This approach offers several advantages over dipeptide linkers. cam.ac.uk

High Stability and Hydrophilicity: Sulfatase linkers are highly stable in human and mouse plasma but are readily cleaved within the lysosome. morressier.com Their charged sulfate (B86663) group imparts excellent hydrophilicity, which helps to solubilize lipophilic payloads and facilitates bioconjugation. morressier.com

Efficacy: ADCs using sulfatase-cleavable linkers with an MMAE payload have demonstrated potent and selective cytotoxicity against HER2-positive cells, comparable or superior to those with Val-Ala linkers. cam.ac.uknih.gov A dual-enzyme cleavable linker susceptible to both arylsulfatase A and β-galactosidase has also been developed, showcasing further innovation in this area. rsc.org

β-Glucuronide Linkers: These linkers are designed to be cleaved by β-glucuronidase, an enzyme abundant in the lysosomes of tumor cells and in necrotic regions of tumors. axispharm.commdpi.com

Favorable Properties: β-glucuronide linkers are hydrophilic, which can reduce the aggregation of ADCs carrying hydrophobic drugs. mdpi.com They are also highly stable in plasma, with one MMAF-based glucuronide linker showing an extrapolated half-life of 81 days in rat plasma. acs.orgresearchgate.net

Versatility: The β-glucuronide linker system has been successfully used to conjugate various payloads, including auristatin derivatives like MMAE and MMAF, demonstrating its effectiveness in achieving potent and specific anti-tumor activity. mdpi.comacs.org

| Linker Type | Cleavage Enzyme | Key Advantages | Source(s) |

| Sulfatase-Cleavable | Lysosomal Sulfatases (e.g., Arylsulfatase A) | High plasma stability, excellent hydrophilicity, circumvents dipeptide linker instability issues. | cam.ac.uknih.govmorressier.com |

| β-Glucuronide | β-Glucuronidase | High plasma stability, hydrophilic, reduces aggregation, effective for various payloads. | axispharm.commdpi.comresearchgate.netbroadpharm.com |

Strategies for Overcoming Acquired Drug Resistance Mechanisms (e.g., MDR1 Upregulation)

A significant challenge in the long-term efficacy of ADCs, including those with Val-Cit-PAB-MMAE, is the development of acquired drug resistance. jci.org One of the most studied mechanisms is the upregulation of ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), encoded by the ABCB1 gene. jci.orgaacrjournals.orgoaepublish.com MDR1 functions as a drug efflux pump, actively transporting cytotoxic payloads like MMAE out of the cancer cell, thereby reducing their intracellular concentration and therapeutic effect. jci.orgoaepublish.com

Strategies to counteract this resistance include:

Alternative Payloads: A primary approach is to use payloads that are not substrates for MDR1. For instance, replacing an MMAE payload with a compound like the anthracycline metabolite PNU-159682, which is not an MDR1 substrate, has been shown to overcome resistance in preclinical models. aacrjournals.orgresearchgate.net

Dual-Payload ADCs: As detailed in the next section, combining MMAE with a second payload that has a different mechanism of action or is not an MDR1 substrate can be an effective strategy. researchgate.net

Combination Therapies: Combining ADCs with other therapeutic modalities, such as immune checkpoint inhibitors, may help overcome resistance. jci.orgresearchgate.net The rationale is that ADC-induced immunogenic cell death can enhance T-cell responses, potentially bypassing resistance mechanisms. jci.org

Novel ADC Constructs: Designing novel ADC constructs that circumvent common resistance pathways is an active area of research. nih.gov This could involve altering the linker to ensure payload release in a cellular compartment less affected by efflux pumps or developing entirely new classes of payloads. researchgate.net

Exploration of Dual-Payload Conjugates Utilizing MMAE with Complementary Mechanisms of Action

To enhance therapeutic efficacy, broaden the spectrum of activity, and overcome drug resistance, researchers are developing dual-payload ADCs. biochempeg.com This strategy involves attaching two different cytotoxic agents to a single monoclonal antibody, often with distinct mechanisms of action. researchgate.netabzena.com

This approach can address several challenges simultaneously:

Overcoming Resistance: By combining a payload susceptible to a resistance mechanism (like MMAE and MDR1 efflux) with one that is not, the ADC can maintain activity against resistant cells. For example, combining MMAE with MMAF, a related but less permeable auristatin that is a poorer substrate for MDR1, has shown efficacy in resistant tumor models. researchgate.netabzena.com

Tackling Tumor Heterogeneity: Tumors are often composed of diverse cell populations. A dual-payload ADC can be more effective by targeting different cellular pathways or vulnerabilities within this heterogeneous environment. researchgate.net

Synergistic Effects: Combining payloads with complementary mechanisms, such as a microtubule inhibitor (MMAE) and a DNA-damaging agent like a pyrrolobenzodiazepine (PBD) dimer, could result in synergistic antitumor activity. biochempeg.com

Examples of Dual-Payload Research:

A dual-payload ADC was developed by conjugating both MMAE (via a cleavable Val-Cit linker) and mertansine (B1676302) (DM1) (via a non-cleavable linker) to trastuzumab. This construct demonstrated a synergistic and superior cytotoxic effect compared to the single-payload ADCs. mdpi.com

Another approach combined MMAE and MMAF on a single antibody, demonstrating significant therapeutic effects in xenograft models and highlighting the potential to overcome resistance. biochempeg.comabzena.com

| Payload Combination | Rationale | Research Finding | Source(s) |

| MMAE + MMAF | Overcoming drug resistance and tumor heterogeneity. MMAE provides bystander effect, while MMAF is potent against MDR-expressing cells. | Showed significant therapeutic effects in xenograft models of lymphoma and was effective against resistant tumor models. | researchgate.netbiochempeg.comabzena.com |

| MMAE + DM1 | Targeting the same pathway (microtubule disruption) with two distinct agents to achieve a synergistic effect. | The dual conjugate had a synergistic and superior cytotoxic effect compared to single-payload versions in HER2+ cancer models. | mdpi.com |

| MMAE + PBD Dimer | Combining two distinct mechanisms of action (microtubule inhibition and DNA damage) for enhanced potency. | Showed pronounced in vitro antitumor activity in HER2-expressing cells. | biochempeg.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.